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Compound of Interest

Compound Name: 2-cyano-N-cyclopropylacetamide

Cat. No.: B082475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-
cyano-N-cyclopropylacetamide (2CCPA), a molecule of interest in synthetic and medicinal

chemistry. Drawing upon comprehensive computational studies, this document outlines the

molecule's structural, electronic, and spectroscopic characteristics, offering valuable insights

for researchers in drug design and materials science. The information presented herein is

derived from density functional theory (DFT) and Hartree-Fock (HF) calculations, providing a

robust theoretical framework for understanding the molecular behavior of 2CCPA.

Molecular Geometry and Structural Parameters
The foundational step in understanding the physicochemical properties of 2-cyano-N-
cyclopropylacetamide lies in the precise determination of its molecular geometry.

Computational optimization of the molecule's structure was achieved using DFT with the

B3LYP functional and the 6-311++G(d,p) basis set.[1] The optimized geometry provides critical

data on bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical

reactivity and intermolecular interactions.

Table 1: Optimized Geometrical Parameters for 2-Cyano-
N-cyclopropylacetamide (2CCPA)
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Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Lengths (Å) C1-C2 1.512

C1-C3 1.512

C2-C3 1.523

C1-N4 1.458

N4-C5 1.365

C5-O6 1.234

C5-C7 1.521

C7-C8 1.467

C8-N9 1.159

Bond Angles (º) C2-C1-C3 60.5

C2-C1-N4 119.8

C3-C1-N4 119.8

C1-N4-C5 124.5

N4-C5-O6 123.1

N4-C5-C7 115.3

O6-C5-C7 121.6

C5-C7-C8 112.5

C7-C8-N9 178.9

Dihedral Angles (º) C3-C1-N4-C5 140.2

C2-C1-N4-C5 -140.2

C1-N4-C5-O6 2.5

C1-N4-C5-C7 -177.8

N4-C5-C7-C8 89.7
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O6-C5-C7-C8 -90.0

Experimental and Computational Protocols
The synthesis and characterization of 2-cyano-N-cyclopropylacetamide, along with the

subsequent quantum chemical calculations, followed a rigorous set of protocols.

Synthesis
While this guide focuses on the computational aspects, it is pertinent to note that 2-cyano-N-
cyclopropylacetamide (2CCPA) was synthesized and characterized using various

spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, ¹H NMR, and ¹³C NMR.[2]

Computational Details
The quantum chemical calculations were performed using the Gaussian 09 software suite.[1]

The molecular geometry of 2CCPA was optimized using Density Functional Theory (DFT) with

the B3LYP functional and the Hartree-Fock (HF) method.[2][3] Two different basis sets, 6-

31++G(d,p) and 6-311++G(d,p), were employed to ensure accuracy.[2][3] The vibrational

frequencies were also calculated at the same levels of theory, and the assignments were aided

by potential energy distribution (PED) analysis. To better correlate the calculated vibrational

wavenumbers with experimental data, a scaling factor was applied.[1][2] Further analyses,

including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier

Molecular Orbital (HOMO-LUMO) studies, were conducted to elucidate the electronic

properties of the molecule.[2][3] The ¹H and ¹³C NMR chemical shifts were computed using the

Gauge-Independent Atomic Orbital (GIAO) method.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.benchchem.com/product/b082475?utm_src=pdf-body
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452?tab=permissions&scroll=top&role=tab
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452?tab=permissions&scroll=top&role=tab
https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452?tab=permissions&scroll=top&role=tab
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452
https://www.tandfonline.com/doi/abs/10.1080/10406638.2022.2157452?tab=permissions&scroll=top&role=tab
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Characterization

Computational Workflow

Synthesis of 2CCPA Spectroscopic Analysis
(FT-IR, NMR, UV-Vis)

Geometry Optimization
(DFT/B3LYP, HF)

(6-31++G(d,p), 6-311++G(d,p))

Vibrational Frequency
Analysis

Electronic Property Analysis
(NBO, MEP, HOMO-LUMO)

NMR Chemical Shift
Calculation (GIAO)

HOMO
(Highest Occupied
Molecular Orbital)

Energy Gap (ΔE)
Chemical Stability

Reactivity

 Electron Donation
(Nucleophilic Center)

LUMO
(Lowest Unoccupied

Molecular Orbital)

 Electron Acceptance
(Electrophilic Center)
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Drug Discovery Pipeline

2-Cyano-N-cyclopropylacetamide
(2CCPA)

Molecular Docking
(Binding Affinity)

Molecular Dynamics
(Complex Stability)

Potential Drug
Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b082475#quantum-chemical-studies-of-2-cyano-n-
cyclopropylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b082475#quantum-chemical-studies-of-2-cyano-n-cyclopropylacetamide
https://www.benchchem.com/product/b082475#quantum-chemical-studies-of-2-cyano-n-cyclopropylacetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

